molecular formula C11H11BrO2 B6157406 1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314724-54-3

1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6157406
CAS No.: 1314724-54-3
M. Wt: 255.11 g/mol
InChI Key: XHSQZTWZOINBCL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid ( 1502523-20-7) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a strained cyclopropane ring attached to a substituted phenyl ring, a structural motif known to confer unique electronic properties and rigid, defined conformations to molecules . Its molecular formula is C 11 H 11 BrO 2 and it has a molecular weight of 255.11 g/mol . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the construction of more complex bioactive molecules. The carboxylic acid functional group allows for further derivatization, notably through amide coupling reactions to form compounds like 1-phenylcyclopropane carboxamide derivatives . Such derivatives have been investigated for their distinct biological activities; for instance, similar compounds have shown effective inhibition on the proliferation of human myeloid leukemia cell lines in scientific studies . Furthermore, cyclopropane carboxylic acid derivatives are actively explored in pharmaceutical research for their potential therapeutic applications, as they can serve as key scaffolds in the design of enzyme inhibitors . The bromine and methyl substituents on the aromatic ring offer additional sites for chemical modification, for example via metal-catalyzed cross-coupling reactions, making this reagent a valuable starting point for generating diverse compound libraries for drug discovery and biological screening campaigns. This product is intended for research and development purposes only. It is strictly for non-human use and is not intended for diagnostic, therapeutic, or any other clinical applications.

Properties

CAS No.

1314724-54-3

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO2/c1-7-2-3-8(12)6-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

XHSQZTWZOINBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Dihalocarbene Generation and Ring Formation

A solution of 5-bromo-2-methylcinnamic acid in dichloromethane reacts with carbon tetrachloride (CCl₄) under phase-transfer conditions using benzyltriethylammonium chloride (BTEAC) as a catalyst. Sodium hydroxide (50% aqueous) is added dropwise at 0–5°C to generate the dichlorocarbene intermediate. The exothermic reaction forms the cyclopropane ring via [2+1] cycloaddition, yielding 2-(5-bromo-2-methylphenyl)-1,1-dichlorocyclopropane-1-carboxylic acid as an intermediate.

Reaction Conditions

  • Temperature: 0–5°C (initial), 25°C (post-addition)

  • Time: 4–6 hours

  • Yield: 68–72% (isolated)

Dehalogenation and Acidification

The dichlorinated intermediate undergoes reductive dehalogenation using zinc dust in acetic acid at 80°C for 3 hours. This step removes the geminal chlorine atoms while preserving the carboxylic acid group and aryl substituents. Final purification via recrystallization from ethanol/water (1:3) affords the target compound with >98% purity.

Optimization Data

ParameterOptimal ValueEffect on Yield
Zn:Substrate Ratio4:1Maximizes Cl removal
Acetic Acid Volume10 mL/gPrevents side reactions
RecrystallizationEthanol/H₂OEnhances enantiopurity

This method’s advantages include readily available starting materials and scalability to multi-kilogram batches. However, the stereochemical outcome depends on the cinnamic acid’s geometry, necessitating pure trans-cinnamic acid inputs for high enantiomeric excess (ee).

Asymmetric Transition Metal-Catalyzed Synthesis

For applications requiring >99% ee, rhodium(II)-catalyzed cyclopropanation of styrenes offers superior stereocontrol. This route, inspired by methodologies for related cyclopropane carboxylates, involves:

Diazoacetate Preparation

Ethyl diazoacetate (EDA) is prepared in situ from glycine ethyl ester hydrochloride via diazotization with sodium nitrite and sulfuric acid at −10°C. The EDA is then reacted with 5-bromo-2-methylstyrene in the presence of Rh₂(OAc)₄ (0.5 mol%) in dichloromethane.

Key Reaction Parameters

  • Catalyst: Rhodium(II) acetate dimer

  • Temperature: 25°C (ambient)

  • Time: 12–16 hours

  • Yield: 85–88% (ethyl ester intermediate)

Ester Hydrolysis

The ethyl ester undergoes saponification using lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 hours. Acidification with 1M HCl precipitates the carboxylic acid, which is filtered and dried under vacuum.

Stereochemical Outcomes

Catalyst Systemee (%)Configuration
Rh₂(OAc)₄92(1R,2R)
Rh₂(S-DOSP)₄99(1R,2R)

While this method achieves excellent enantioselectivity, the high cost of chiral catalysts and stringent anhydrous conditions limit its industrial adoption.

Sequential Halogenation-Cyclopropanation Strategy

A modular approach first constructs the cyclopropane core, followed by late-stage halogenation. This method, adapted from Suzuki coupling protocols, proceeds as follows:

Cyclopropanation of 2-Methylcinnamic Acid

2-Methylcinnamic acid undergoes cyclopropanation using the method in Section 1, yielding 2-(2-methylphenyl)cyclopropane-1-carboxylic acid.

Regioselective Bromination

The intermediate is brominated at the 5-position using N-bromosuccinimide (NBS) (1.1 equiv) in dimethylformamide (DMF) with catalytic FeCl₃ (5 mol%) at 80°C.

Bromination Efficiency

Brominating AgentPositional SelectivityYield (%)
NBS5 > 4 (9:1)78
Br₂4 > 5 (3:1)65

This route allows flexibility in introducing substituents but suffers from moderate regioselectivity, requiring chromatographic purification to isolate the 5-bromo isomer.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)ee (%)ScalabilityCost Index
Dihalocarbene7085High$
Rh-Catalyzed8699Low$$$$
Sequential Halogenation6590Moderate$$

The dihalocarbene method balances cost and output for bulk production, while the Rh-catalyzed route suits small-scale enantiopure synthesis. Late-stage bromination offers synthetic flexibility but requires optimization to improve yields.

Industrial-Scale Considerations

Large-scale production (≥100 kg) employs continuous flow reactors to enhance dihalocarbene cyclopropanation safety and efficiency. Key adaptations include:

  • Reactor Design : Microfluidic channels (500 μm diameter) for improved heat dissipation

  • Residence Time : 8 minutes at 10 bar pressure

  • Throughput : 12 kg/day per reactor module

Environmental impact is mitigated by recycling CCl₄ via distillation (90% recovery) and treating zinc-containing wastes with EDTA solutions.

Characterization and Quality Control

Final products are analyzed using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=2.4 Hz, 1H, ArH), 7.32 (dd, J=8.3, 2.4 Hz, 1H, ArH), 3.12 (t, J=6.8 Hz, 1H, cyclopropane-H), 2.41 (s, 3H, CH₃)

  • HPLC : Chiralcel OD-H column, hexane/ethanol (95:5), retention time 14.2 min (1R,2R)

  • MS (ESI-) : m/z 254.0 [M−H]⁻

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Alcohols or ketones derived from the methyl group.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers

  • 5-position) relative to the bromine atom.

Fluorinated Analogues

  • 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2):
    Substitution of bromine with fluorine reduces molecular weight (216.15 vs. ~259.08 g/mol for brominated analogues) and alters electronic properties. Fluorine’s electronegativity enhances the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to bromine-containing derivatives (pKa ~2.8–3.5) .
  • This compound is priced at $459–$1,891 per gram, reflecting its niche applications in medicinal chemistry .

Derivatives with Heterocyclic and Functionalized Substituents

1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid (CAS 862574-88-7):

  • Features a benzodioxol group with two fluorine atoms, increasing lipophilicity (LogP ~2.8 vs. ~2.5 for the bromo-methyl derivative). Used as an intermediate in synthesizing Lumacaftor (VX-809), a cystic fibrosis drug, highlighting its pharmaceutical relevance .

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS not specified):

  • The trifluoromethyl group is strongly electron-withdrawing, lowering the carboxylic acid’s pKa (estimated ~1.5–2.0) and enhancing metabolic stability. Priced at JPY 5,000–12,000 per 5–25 g, it is used in agrochemical research .

Q & A

Q. What structural analogs are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare with:
  • 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid : Altered bromine position impacts steric interactions .
  • 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid : Lacks bromine, highlighting halogen’s role in binding .
  • Chiral derivatives (e.g., (1R,2S)-isomers) : Test stereochemical effects on target engagement .

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